molecular formula C15H12BrNO4 B3643484 2-bromo-4-ethylphenyl 4-nitrobenzoate

2-bromo-4-ethylphenyl 4-nitrobenzoate

Cat. No.: B3643484
M. Wt: 350.16 g/mol
InChI Key: OQWDSPIDLJMRRE-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenyl 4-nitrobenzoate is an aromatic ester featuring a bromine atom at the 2-position, an ethyl group at the 4-position of the phenyl ring, and a 4-nitrobenzoate ester moiety. For instance, substituents like bromine and ethyl groups influence molecular weight, solubility (logP), and steric/electronic properties compared to simpler analogues such as methyl or chloro-substituted nitrobenzoates . The nitro group at the para position of the benzoate ester is a strong electron-withdrawing group, affecting reactivity and intermolecular interactions .

Properties

IUPAC Name

(2-bromo-4-ethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-2-10-3-8-14(13(16)9-10)21-15(18)11-4-6-12(7-5-11)17(19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWDSPIDLJMRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-bromo-4-ethylphenyl 4-nitrobenzoate with its analogues:

Compound Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
2-Bromo-4-ethylphenyl 4-nitrobenzoate* C₁₅H₁₂BrNO₄ ~350.17 ~4.1† ~68‡ Br (2-), Ethyl (4-)
4-Chlorophenyl 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 3.81 54.00 Cl (4-)
2-Acetyl-4-methylphenyl 4-nitrobenzoate C₁₆H₁₃NO₅ 299.28 3.07 67.91 Acetyl (2-), Methyl (4-)
2-Bromo-4-methylphenyl 4-nitrobenzoate C₁₄H₁₀BrNO₄ 336.14 3.8†† ~54‡‡ Br (2-), Methyl (4-)

*Estimated values based on substituent contributions; †Predicted higher logP due to bromine’s hydrophobicity; ‡Estimated from nitro and ester groups; ††Inferred from bromine and methyl groups; ‡‡Assumed similar to 4-chlorophenyl analogue.

Key Observations :

  • Bromine vs. Chlorine : The bromine substituent increases molecular weight and logP compared to chlorine, enhancing lipophilicity .
  • Ethyl vs.
  • Acetyl Group : The acetyl substituent in 2-acetyl-4-methylphenyl 4-nitrobenzoate lowers logP compared to halogenated derivatives but increases polarity due to the ketone group .

Biodegradation and Environmental Impact

  • Microbial Degradation: Strains like Burkholderia cepacia degrade 4-nitrobenzoates via partial reduction to 4-hydroxylaminobenzoate. Bulky substituents (e.g., ethyl or bromine) may impede enzyme access, leading to slower degradation compared to 4-chlorophenyl 4-nitrobenzoate .
  • Persistence : Higher logP values (e.g., ~4.1 for the target compound) suggest greater environmental persistence, aligning with trends observed in halogenated aromatics .

Crystallography and Intermolecular Interactions

  • Hydrogen Bonding : The nitro and ester groups facilitate hydrogen bonding, as seen in related sulfonates and benzoates . Bromine’s electronegativity may weaken hydrogen bonds compared to chlorine, affecting crystal lattice stability .
  • Structural Studies : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of nitrobenzoates, suggesting similar methodologies could resolve the target compound’s structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-4-ethylphenyl 4-nitrobenzoate
Reactant of Route 2
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2-bromo-4-ethylphenyl 4-nitrobenzoate

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